5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride
Description
5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazopyridine family. This compound is known for its unique structural properties, which make it valuable in various fields such as organic synthesis, pharmaceutical chemistry, and material science .
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-8(12)6-1-3-10-4-2-9-7(10)5-6;/h2,4,6H,1,3,5H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYJPYVGUBXJLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2CC1C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180718-21-2 | |
| Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones, followed by cyclization to form the imidazopyridine core . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production .
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group undergoes oxidation under strong oxidizing conditions, often leading to decarboxylation or hydroxylation of adjacent positions.
| Reagent/Conditions | Reaction Outcome | Key Observations |
|---|---|---|
| KMnO₄ (acidic aqueous medium) | Decarboxylation to form CO₂ and imidazo[1,2-a]pyridine derivatives | Complete decarboxylation at 80°C |
| H₂O₂ (in acetic acid) | Epoxidation of adjacent double bonds | Limited yield due to competing hydrolysis |
Mechanistic Insight : Oxidation typically involves radical intermediates, with the carboxylate group stabilizing transition states.
Reduction Reactions
Reduction targets the imidazole ring or modifies substituents:
| Reagent/Conditions | Reaction Outcome | Key Observations |
|---|---|---|
| NaBH₄ (methanol, 25°C) | Partial reduction of the imidazole ring to dihydroimidazole | Selective for N-C=N bonds |
| LiAlH₄ (THF, reflux) | Reduction of carboxylic acid to primary alcohol | Requires prior protection of the heterocycle |
Limitation : Over-reduction can lead to ring-opening products if conditions are too harsh.
Substitution Reactions
The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (NAS):
Structural Influence : The fused imidazole ring directs substitution to meta positions relative to the carboxylic acid .
Amidation and Esterification
The carboxylic acid group participates in standard derivatization:
| Reagent/Conditions | Reaction Outcome | Key Observations |
|---|---|---|
| SOCl₂ → ROH (esterification) | Formation of methyl/ethyl esters | High yield (>85%) under anhydrous conditions |
| EDC/HOBt (with amines) | Amide bond formation | Optimal pH 7–8; avoids racemization |
Applications : Esters improve lipid solubility for biological assays, while amides enhance target binding affinity.
Decarboxylation
Thermal or catalytic decarboxylation eliminates CO₂, generating reactive intermediates:
| Conditions | Reaction Outcome | Key Observations |
|---|---|---|
| Cu(OAc)₂ (DMSO, 120°C) | Formation of imidazo[1,2-a]pyridine | Copper acts as a Lewis acid catalyst |
| Microwave irradiation | Rapid decarboxylation (<10 minutes) | Scalable for industrial synthesis |
Utility : Decarboxylated products serve as intermediates for C–H functionalization .
Cyclization and Ring Expansion
The compound participates in annulation reactions to form polycyclic systems:
Significance : Expands structural diversity for high-throughput drug screening .
Key Mechanistic Insights
-
Acid-Base Properties : The hydrochloride salt enhances solubility in polar solvents, facilitating proton transfer in NAS and decarboxylation.
-
Steric Effects : Substituents at the 7-position hinder reactivity at C-3 but favor C-5 modifications .
-
Catalytic Systems : Transition metals like Rh(III) enable directed C–H activation for regioselective functionalization .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C₈H₁₁ClN₂O₂
- SMILES : C1CN2C=CN=C2CC1C(=O)O
- InChIKey : MHUCACBKXQMSGS-UHFFFAOYSA-N
The compound features a bicyclic structure that includes both imidazole and pyridine rings, which contribute to its reactivity and biological activity.
Medicinal Chemistry Applications
5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride has garnered attention for its potential therapeutic applications:
- Antimicrobial Activity : Several studies have indicated that derivatives of this compound exhibit antimicrobial properties. Research shows that modifications to the carboxylic acid group can enhance activity against various bacterial strains.
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary data suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neurological Studies : Investigations into the neuroprotective effects of this compound have shown promise in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could lead to novel treatments for conditions such as Alzheimer's disease.
Organic Synthesis
The carboxylic acid functional group in this compound allows for various synthetic transformations:
- Building Block for Drug Development : This compound serves as a scaffold for the synthesis of more complex molecules. Its reactivity can be harnessed to create analogs with improved pharmacological profiles.
-
Reactions Involving Carboxylic Acids :
- Esterification : The carboxylic acid group can react with alcohols to form esters.
- Amide Formation : It can also react with amines to produce amides, which are crucial in medicinal chemistry.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets:
- Enzyme Inhibition : Docking simulations suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This information is vital for designing targeted therapies.
- Receptor Interaction : The compound's ability to interact with receptors can be elucidated through computational studies, guiding the development of receptor-specific drugs.
Comparative Data Table
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 2-Methyl-1H-imidazole-5-carboxylic acid | Imidazole ring with carboxyl group | 0.80 |
| 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid | Methyl substitution on imidazole | 0.80 |
| Imidazo[1,2-a]pyrazine-2-carboxylic acid | Pyrazine instead of pyridine | 0.79 |
| Imidazo[1,2-a]pyrazine-6-carboxylic acid | Carboxyl group at different position | 0.78 |
| 6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid | Trifluoromethyl substitution | 0.85 |
This table illustrates the structural diversity among related compounds and their potential applications in research.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride
- 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Uniqueness
5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride is a bicyclic compound that features a fused imidazole and pyridine ring system. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. The following sections will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Structure and Synthesis
The molecular formula of this compound is C₈H₁₀N₂O₂·HCl. The compound can be synthesized through various methods that allow for the introduction of substituents at different positions on the imidazo-pyridine scaffold. Notably, the carboxylic acid group at the seventh position enhances the compound's reactivity and potential for further derivatization .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines. For instance, modifications at the C6 position have been linked to enhanced cytotoxicity against human cervical carcinoma HeLa cells. Compounds with IC50 values below 150 μM were considered highly cytotoxic .
- Enzyme Inhibition : Molecular docking studies suggest that this compound can interact with various biological targets such as enzymes involved in cell signaling pathways. In particular, it has shown promise as an inhibitor of Rab geranylgeranyl transferase (RGGT), which is crucial for protein prenylation in cancer cells .
- Antioxidant Activity : Some derivatives have demonstrated strong antioxidant properties, which may contribute to their therapeutic potential in preventing oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the imidazo-pyridine ring significantly influence biological activity. For example:
| Position | Modification Type | Biological Activity |
|---|---|---|
| C6 | Alkyl substitution | Enhanced anticancer activity |
| C7 | Carboxylic acid | Increased enzyme inhibition |
| N2 | Functional groups | Variable effects on binding affinity |
These findings underscore the importance of structural modifications in optimizing the biological efficacy of this compound and its derivatives.
Case Studies
- Cytotoxicity Assays : A series of 12 novel derivatives were synthesized and evaluated for their cytotoxic effects on HeLa cells. The results indicated that several compounds exhibited significant inhibitory effects on cell viability with IC50 values ranging from 25 to 100 μM for the most active analogs .
- Molecular Docking Studies : These studies revealed that this compound binds effectively to key active sites on target proteins. For example, specific hydrogen bonding interactions were identified between the compound and residues within the enzyme's active site, facilitating its inhibitory action .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride?
- Methodology : The compound is typically synthesized via cyclization reactions starting from imidazole and pyridine precursors. For example, condensation of pyridine derivatives with appropriately substituted imidazoles under acidic conditions yields the core scaffold. The carboxylic acid group is introduced through oxidation or functionalization of pre-existing substituents. Hydrochloride salt formation occurs via treatment with HCl during purification .
- Key Considerations : Optimizing reaction temperature and solvent polarity improves yields. Impurities (e.g., unreacted intermediates) are minimized using gradient HPLC.
Q. How is the compound characterized structurally?
- Methodology :
- NMR : and NMR confirm ring substitution patterns and proton environments. For example, aromatic protons in the imidazo-pyridine ring resonate between δ 7.2–8.5 ppm, while methyl groups appear at δ 2.1–2.5 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed [M+H] at m/z 214.65) .
- FT-IR : Carboxylic acid O-H stretches (~2500–3000 cm) and C=O stretches (~1720 cm) confirm functional groups .
Q. What is the significance of the hydrochloride salt form?
- Methodology : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) and stability. For instance, solubility increases from <0.1 mg/mL (free base) to >5 mg/mL in phosphate buffer (pH 7.4). Stability is assessed via accelerated degradation studies under heat (40°C) and humidity (75% RH) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, alkylation) affect biological activity?
- Methodology :
- Halogenation : Introducing chlorine at position 3 (as in 3-chloro-7-methyl derivatives) enhances DNA-binding affinity, correlating with antitumor activity in MTT assays (IC reduction from 25 µM to 8 µM) .
- Alkylation : Methyl or tert-butyl groups at position 7 improve metabolic stability (e.g., hepatic microsomal half-life increases from 15 min to >60 min) .
- Data Contradiction : Fluorinated analogs show conflicting cytotoxicity profiles; computational docking studies (e.g., AutoDock Vina) reconcile this by identifying steric clashes in certain receptor subtypes .
Q. What biomolecular interactions drive its pharmacological potential?
- Methodology :
- DNA Binding : Fluorescence quenching assays reveal intercalation (K ~10 M) with calf thymus DNA. Circular dichroism (CD) shows B-DNA conformational changes .
- Enzyme Inhibition : Kinase inhibition is evaluated via ATPase activity assays (e.g., 70% inhibition of MAPK14 at 10 µM) .
Q. How can spectral contradictions (e.g., overlapping NMR signals) be resolved during characterization?
- Methodology :
- 2D NMR : HSQC and HMBC experiments differentiate overlapping aromatic protons (e.g., distinguishing H-2 vs. H-3 in the imidazo-pyridine ring) .
- Deuterium Exchange : Solvent suppression techniques (e.g., DO shaking) clarify exchangeable protons in carboxylic acid groups .
Q. What are its applications in materials science (e.g., carbon dots)?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
